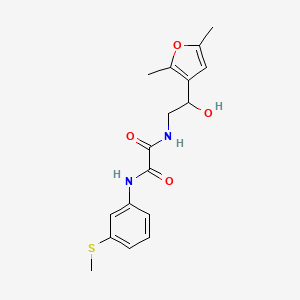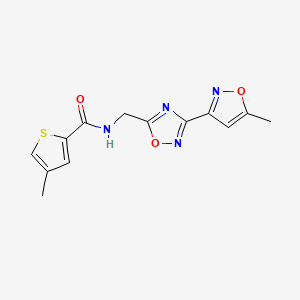![molecular formula C14H9ClF2N2O3 B2667511 [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389810-95-1](/img/structure/B2667511.png)
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate exerts its effects by inhibiting specific enzymes and pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits specific enzymes and pathways involved in cell growth and survival. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial organisms.
Advantages and Limitations for Lab Experiments
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments, including its high potency and specificity for certain enzymes and pathways. Additionally, it has been shown to have low toxicity in animal studies. However, limitations include its relatively complex synthesis method and limited availability.
Future Directions
For research on [(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate include investigating its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, efforts should be made to optimize its synthesis method and increase its availability for research purposes.
Conclusion
This compound is a promising compound with potential applications in medicine, agriculture, and material science. Its ability to inhibit specific enzymes and pathways involved in cell growth and survival make it a promising candidate for the development of new cancer treatments and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized through a multistep process involving the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with N-(2,4-difluorophenyl)formamide and methyl chloroformate. The final product is obtained through purification and recrystallization.
Scientific Research Applications
[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, this compound has been investigated for its antimicrobial properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O3/c15-13-9(2-1-5-18-13)14(21)22-7-12(20)19-11-4-3-8(16)6-10(11)17/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNGGVYHUFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)


![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)